N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a sulfanyl group, and an imidazoquinazolinone core, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S/c27-18-8-6-7-17(15-18)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)13-14-23(32)28-19-9-2-1-3-10-19/h4-8,11-12,15,19,22H,1-3,9-10,13-14,16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVNHLHEGYBWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the introduction of the fluorophenyl and sulfanyl groups. Common synthetic routes may involve:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.
Addition of the Sulfanyl Group: This step may involve thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfanyl group can participate in redox reactions. The imidazoquinazolinone core may interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{5-[(3-fluorobenzyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide
- 3-cyclohexyl-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Uniqueness
N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is unique due to its specific combination of functional groups and the imidazoquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic compound with potential applications in medicinal chemistry, particularly in oncology. Its unique structural features include a cyclohexyl group and an imidazoquinazoline core, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29FN4OS, with a molecular weight of approximately 396.51 g/mol. The compound is characterized by:
- Cyclohexyl Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Imidazoquinazoline Core : Known for its role in various biological activities, particularly in cancer treatment.
Antineoplastic Properties
Research indicates that this compound exhibits significant antitumor activity. It is believed to inhibit tumor growth through several mechanisms:
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence shows that it can activate apoptotic pathways in tumor cells.
The precise mechanisms through which this compound exerts its effects involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could interact with various receptors implicated in tumorigenesis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Imidazoquinazoline | Moderate antitumor activity |
| Compound B | Thiazolidinone | Antioxidant properties |
| N-cyclohexyl... | Cyclohexyl + Imidazoquinazoline | Significant antitumor activity |
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has shown potent activity against various cancer cell lines (e.g., breast cancer and colon cancer), indicating its broad applicability in oncology .
- Mechanistic Insights : A study revealed that the compound significantly alters gene expression profiles associated with apoptosis and cell cycle regulation in treated cells .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the imidazo[1,2-c]quinazolinone core via cyclization of precursor amines and carbonyl compounds under acidic conditions.
- Step 2 : Introduction of the 3-fluorophenylsulfanyl group through nucleophilic substitution or thiol-ene reactions.
- Step 3 : Coupling the propanamide side chain using carbodiimide-based coupling reagents (e.g., HBTU or DCC) . Optimization strategies :
- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
- Temperature control (60–80°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- 1H/13C-NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm the imidazoquinazolinone backbone (C=O at ~170 ppm) .
- HPLC-MS : Quantify purity (>98%) and verify molecular weight (e.g., [M+H]+ ion at m/z 535.2) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, S-C vibration at 650–700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate therapeutic potential?
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
- Cytotoxicity : Compare with healthy cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in sulfanyl group reactions .
- Molecular Docking : Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrophobic interactions with the 3-fluorophenyl group .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .
Q. What strategies resolve contradictions in activity data across different biological models?
- Meta-analysis : Pool data from multiple assays (e.g., in vitro vs. in vivo) and apply statistical weighting to account for variability .
- Dose-response normalization : Use EC₅₀/IC₅₀ ratios to standardize potency metrics across studies .
- Structural analogs comparison : Benchmark against compounds with known activity profiles (e.g., chlorinated vs. fluorinated derivatives) to identify substituent effects .
Q. How can SAR studies elucidate the role of the 3-fluorophenylsulfanyl moiety in bioactivity?
- Analog synthesis : Replace the 3-fluorophenyl group with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) .
- Activity cliffs analysis : Correlate structural modifications (e.g., para- vs. meta-substitution) with changes in IC₅₀ values .
- Crystallography : Resolve X-ray structures of ligand-target complexes to map critical hydrogen bonds or π-π stacking interactions .
Methodological Resources
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio) .
- Data Analysis : Apply multivariate regression to deconvolute substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
